molecular formula C10H10I2N2O2 B13783849 Acetamide, N,N'-1,2-phenylenebis(2-iodo- CAS No. 64381-85-7

Acetamide, N,N'-1,2-phenylenebis(2-iodo-

Cat. No.: B13783849
CAS No.: 64381-85-7
M. Wt: 444.01 g/mol
InChI Key: XWOUHZSTRJAXAJ-UHFFFAOYSA-N
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Description

Acetamide, N,N’-1,2-phenylenebis(2-iodo-) is a chemical compound with the molecular formula C10H10I2N2O2 It is known for its unique structure, which includes two iodine atoms attached to an acetamide group

Preparation Methods

The synthesis of Acetamide, N,N’-1,2-phenylenebis(2-iodo-) typically involves the reaction of 1,2-phenylenediamine with iodoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Acetamide, N,N’-1,2-phenylenebis(2-iodo-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodine atoms to form the corresponding amine derivatives.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Acetamide, N,N’-1,2-phenylenebis(2-iodo-) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-1,2-phenylenebis(2-iodo-) involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Acetamide, N,N’-1,2-phenylenebis(2-iodo-) can be compared with other similar compounds, such as:

Properties

CAS No.

64381-85-7

Molecular Formula

C10H10I2N2O2

Molecular Weight

444.01 g/mol

IUPAC Name

2-iodo-N-[2-[(2-iodoacetyl)amino]phenyl]acetamide

InChI

InChI=1S/C10H10I2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16)

InChI Key

XWOUHZSTRJAXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CI)NC(=O)CI

Origin of Product

United States

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